molecular formula C11H21ClN2O3 B12287837 tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride

tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride

Cat. No.: B12287837
M. Wt: 264.75 g/mol
InChI Key: OVSZHOHSRBKZCZ-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride is a chemical compound with the molecular formula C11H20N2O3·HCl. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a diazaspiro nonane system. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride typically involves the reaction of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The starting material, tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, can be synthesized through a multi-step process involving the cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-8-11(13)6-12-7-11;/h12H,4-8H2,1-3H3;1H

InChI Key

OVSZHOHSRBKZCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CNC2.Cl

Origin of Product

United States

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